molecular formula C8H8N2O3S2 B1359877 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide CAS No. 909854-52-0

2-(Methylthio)-1,3-benzoxazole-5-sulfonamide

Cat. No.: B1359877
CAS No.: 909854-52-0
M. Wt: 244.3 g/mol
InChI Key: ZUHWOYZDZXOVQM-UHFFFAOYSA-N
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Description

2-(Methylthio)-1,3-benzoxazole-5-sulfonamide is a useful research compound. Its molecular formula is C8H8N2O3S2 and its molecular weight is 244.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Potential : A study conducted by Vinoda et al. (2016) detailed the synthesis of 1,3-benzoxazole-5-sulfonamide derivatives using a catalyst to increase yield. These compounds exhibited significant antimicrobial activity against various bacterial and fungal strains, comparable to or better than reference drugs like Ciprofloxacin and Fluconazole (Vinoda et al., 2016).
  • Intracellular Antimicrobial Synthesis : Greig et al. (2001) synthesized novel cyclic sulfonamides through intramolecular Diels-Alder reactions. These compounds, including a histamine H3 receptor antagonist, demonstrated potential antimicrobial applications (Greig et al., 2001).

Synthesis and Characterization

  • Novel Synthesis Methods : Herrera et al. (2006) presented a new approach for synthesizing 1,3-oxazoles, demonstrating the versatility of 1-(methylthio)acetone in reactions with different nitriles. This method opens up new pathways for the synthesis of related compounds (Herrera et al., 2006).

Potential Therapeutic Applications

  • Antitumor Activities : Oksuzoglu et al. (2017) investigated the antitumor activities of benzoxazole derivatives-containing sulfonamide against human leukemia cells. Their research suggests these compounds could be promising candidates for cancer therapy (Oksuzoglu et al., 2017).
  • Antimalarial and COVID-19 Applications : Fahim and Ismael (2021) conducted a study on the reactivity of N-(phenylsulfonyl)acetamide derivatives, revealing their potential as antimalarial agents and for use against COVID-19 (Fahim & Ismael, 2021).

Biochemical Analysis

Biochemical Properties

2-(Methylthio)-1,3-benzoxazole-5-sulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with nitrilase, an enzyme involved in the hydrolysis of nitriles to carboxylic acids. The interaction between this compound and nitrilase enhances the enzyme’s stability and activity, making it a valuable tool for biocatalysis

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In particular, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have indicated that this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes These effects can result in altered cell function, including changes in cell proliferation, differentiation, and apoptosis

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound has been shown to bind to certain enzymes and proteins, resulting in either inhibition or activation of their activity . For example, this compound may inhibit the activity of enzymes involved in oxidative stress responses, thereby protecting cells from oxidative damage. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions contribute to the overall effects of this compound on cellular function and health.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic processes. These temporal effects highlight the importance of carefully controlling experimental conditions when studying the effects of this compound.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can have beneficial effects on cellular function and health, while high doses may result in toxic or adverse effects . For example, low doses of this compound have been shown to enhance enzyme activity and protect cells from oxidative stress, whereas high doses can lead to cellular damage and apoptosis. These dosage effects underscore the importance of determining the optimal dosage for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to participate in the methionine salvage pathway, where it interacts with enzymes such as methionine synthase and homocysteine methyltransferase . These interactions can influence the levels of key metabolites and the overall metabolic balance within cells. Understanding the metabolic pathways involving this compound is crucial for elucidating its biochemical properties and potential therapeutic uses.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound can be transported across cell membranes by organic anion transporters and other membrane proteins . Once inside the cell, this compound may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These transport and distribution mechanisms are essential for understanding the cellular effects and therapeutic potential of this compound.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound has been shown to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific organelles. Understanding the subcellular localization of this compound is important for elucidating its molecular mechanisms and potential therapeutic applications.

Properties

IUPAC Name

2-methylsulfanyl-1,3-benzoxazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S2/c1-14-8-10-6-4-5(15(9,11)12)2-3-7(6)13-8/h2-4H,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHWOYZDZXOVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-mercapto-benzooxazole-5-sulfonic acid amide (17.0 g, 73.8 mmol, 1.0 equiv) in anhydrous DMF (200 mL) was added anhydrous K2CO3 (51.0 g, 369.1 mmol, 5.0 equiv) and methyl iodide (16.1 mL, 36.7 g, 258.4 mmol, 3.5 equiv). After stirring for 3 h at rt, the K2CO3 was removed by filtration and the reaction mixture concentrated by evaporation under reduced pressure. The residue was washed with ethyl acetate (50 mL) give 17.4 g (97%) of the title compound. 1H NMR (300 MHz, DMSO): δ 2.80 (s, 3H), 7.47 (br s, 2H), 7.83 (s, 2H), 8.07 (s, 1H). 13C NMR (75 MHz, DMSO): δ 4.28, 110.47, 115.71, 122.04, 140.99, 141.37, 152.92, 167.84. MS (ISP): 244.9 [M+H]+.
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
16.1 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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